molecular formula C20H20ClNO3S B2508601 2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one CAS No. 1798543-27-7

2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one

Cat. No.: B2508601
CAS No.: 1798543-27-7
M. Wt: 389.89
InChI Key: XFABLPLGDZRVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C20H20ClNO3S and its molecular weight is 389.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds with benzimidazole and benzothiazole derivatives have been synthesized and characterized, demonstrating broad-spectrum antimicrobial activities. These activities were either more active or equipotent compared to certain antibiotic and antifungal agents, suggesting potential applications in developing new antimicrobial agents (Agh-Atabay, Dulger, & Gucin, 2003).

Synthesis and Chemical Reactivity

Studies on the synthesis of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans have been carried out, highlighting methodologies for creating compounds with potential antimicrobial properties (Kumar et al., 2007). Similarly, research on the photochemical study of an O-methylated α-carbonyl β-1 lignin model dimer suggests insights into the photochemical reactivity of such compounds, which could be relevant for understanding the photostability or photodegradation pathways of related chemicals (Castellan et al., 1990).

Detoxification and Environmental Applications

Research on the efficient detoxification of DDT and trichlorophenol using NaBH4 and Devarda alloy demonstrates the potential for chemical reactions to mitigate environmental pollutants. This indicates a broader application of chemical compounds in environmental chemistry and pollutant degradation processes (Ghaffar et al., 2013).

Molecular Docking and DNA Binding

The synthesis, characterization, and study of Schiff base ligands and their copper(II) complexes have provided insights into their ability to bind CT DNA, indicating potential applications in the field of molecular biology for studying DNA interactions or designing drugs that target genetic material (Guhathakurta et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, and investigating its safety profile .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c21-16-4-2-1-3-15(16)19-7-8-22(9-10-26-19)20(23)12-14-5-6-17-18(11-14)25-13-24-17/h1-6,11,19H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFABLPLGDZRVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.